molecular formula C12H17N3S B14901524 2-(4-Methyl-1h-pyrazol-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine

2-(4-Methyl-1h-pyrazol-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine

Cat. No.: B14901524
M. Wt: 235.35 g/mol
InChI Key: DYTXEUXUFSILQE-UHFFFAOYSA-N
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Description

This compound features a pyrazole ring substituted with a methyl group at position 4, connected via an ethanamine linker to a 5-methylthiophen-2-ylmethyl group. Such structural motifs are common in ligands targeting neurotransmitter receptors (e.g., serotonin receptors) .

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

2-(4-methylpyrazol-1-yl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine

InChI

InChI=1S/C12H17N3S/c1-10-7-14-15(9-10)6-5-13-8-12-4-3-11(2)16-12/h3-4,7,9,13H,5-6,8H2,1-2H3

InChI Key

DYTXEUXUFSILQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNCCN2C=C(C=N2)C

Origin of Product

United States

Biological Activity

2-(4-Methyl-1h-pyrazol-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine, also known by its CAS number 1247769-32-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrazole ring and a thiophene moiety, which are known to contribute to various biological activities. The general structure can be represented as follows:

C11H15N3S\text{C}_{11}\text{H}_{15}\text{N}_{3}\text{S}

This structure suggests potential interactions with biological targets due to the presence of both nitrogen and sulfur-containing heterocycles.

Biological Activity Overview

Research indicates that pyrazole derivatives often exhibit a range of biological activities including:

  • Antitumor Activity : Many pyrazole derivatives have shown inhibitory effects against various cancer cell lines by targeting specific kinases such as BRAF and EGFR .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties, making them candidates for new antimicrobial agents .
  • Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory activities, which could be beneficial in treating conditions like arthritis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Substitution on the pyrazoleAlters binding affinity to target proteins
Variations in thiopheneModifies lipophilicity and cellular uptake
Changes in amine groupImpacts solubility and receptor interaction

Case Studies

  • Antitumor Activity : In a study evaluating various pyrazole derivatives, compounds similar to this compound were found to inhibit tumor growth in vitro. The mechanism involved the inhibition of key signaling pathways associated with cancer proliferation .
  • Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against several bacterial strains. The results indicated that modifications similar to those found in this compound enhanced antimicrobial potency significantly compared to standard antibiotics .
  • Anti-inflammatory Potential : Research highlighted the anti-inflammatory effects of related pyrazole compounds, showing that they could reduce inflammatory markers in cellular models. This suggests that our compound may possess similar properties, warranting further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Features of Comparable Compounds
Compound Name Core Heterocycles Substituents and Linkers Key Differences
Target Compound 4-Methylpyrazole + 5-methylthiophene Ethanamine linker, methyl at thiophene C5 Reference compound for comparison
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine () Pyrazole + thiazole Direct methylene linker, no ethanamine Thiazole replaces thiophene; shorter linker
25I-NBOMe () Phenethylamine + dimethoxyphenyl Methoxybenzyl group, iodinated phenyl Phenethylamine backbone; lacks pyrazole
[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine () Pyrazole + thiophene Ethyl linker between thiophene and amine Thiophene C2 vs. C5 substitution; ethyl linker
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine () Pyrazole + thiophene Methyl at pyrazole C4; thiophene C3 substitution Thiophene substituent position (C3 vs. C2)
Key Observations:
  • Linker Flexibility : Ethyl vs. ethanamine linkers ( vs. Target Compound) influence molecular rigidity and spatial orientation for receptor interactions.
  • Substituent Positioning : Methyl groups at thiophene C5 (Target Compound) vs. C3 () may sterically hinder or enhance binding to hydrophobic pockets .
Notes:
  • Synthetic Challenges : The ethanamine linker in the target compound may require multi-step synthesis to optimize stereochemistry and purity .
  • Melting Points : Thiazole-containing compounds () exhibit higher melting points than thiophene analogs due to increased polarity .
Table 3: Pharmacological Profiles
Compound Class Biological Targets Observed Activity Reference
Target Compound (Inferred) Serotonin receptors (e.g., 5-HT2A) Potential agonist/antagonist activity (structural similarity to NBOMe)
NBOMe Derivatives () 5-HT2A/2C receptors Hallucinogenic activity; high receptor affinity
Pyrazole-thiazole hybrids () Not reported Likely antimicrobial or enzyme inhibition
Piperidine-linked amines () Cholinesterase, antioxidant targets Multifunctional agents for Alzheimer’s disease
Key Insights:
  • Receptor Selectivity : The 5-methylthiophene group in the target compound may enhance selectivity for serotonin receptors over dopamine receptors compared to NBOMe derivatives .
  • Therapeutic Potential: Compounds with pyrazole cores (e.g., ) show promise in neurodegenerative diseases, suggesting possible applications for the target compound .

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